Cimicifugoside H-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimicifugoside H-3 is a triterpenoid saponin compound isolated from the rhizomes of Cimicifuga foetida L., a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antitumor, and lipid-lowering effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cimicifugoside H-3 typically involves the extraction of the rhizomes of Cimicifuga foetida L. using an alcohol extraction mixture. The mixture is then subjected to various purification processes to isolate the compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Cimicifugoside H-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
Cimicifugoside H-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: It is studied for its effects on cellular processes, including lipid metabolism and cell differentiation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: It is used in the development of natural health products and supplements
Mechanism of Action
Cimicifugoside H-3 exerts its effects through various molecular targets and pathways. It is known to inhibit the differentiation of 3T3-L1 cells, thereby achieving a lipid-lowering effect. This inhibition is mediated through the repression of specific cellular pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cimicifugoside H-2: Another triterpenoid saponin with similar pharmacological properties.
23-epi-26-deoxyactein: Known for its lipid-lowering effects.
Cimicifugoside H-1: Exhibits anti-inflammatory and antitumor activities
Uniqueness
Cimicifugoside H-3 is unique in its specific inhibition of cell differentiation and its potent lipid-lowering effects. Its distinct molecular structure and specific pharmacological activities set it apart from other similar compounds .
Properties
CAS No. |
163046-74-0 |
---|---|
Molecular Formula |
C32H48O9 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-18-hydroxy-15-[(2R)-5-hydroxy-4-oxopentan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
InChI |
InChI=1S/C32H48O9/c1-16(10-17(34)13-33)24-18(35)11-29(4)21-7-6-20-28(2,3)23(41-27-26(39)25(38)19(36)14-40-27)8-9-31(20)15-32(21,31)22(37)12-30(24,29)5/h7,16,19-20,22-27,33,36-39H,6,8-15H2,1-5H3/t16-,19-,20+,22+,23+,24+,25+,26-,27+,29+,30-,31-,32+/m1/s1 |
InChI Key |
QMZIBXOWLZVKEF-JCAQTXDJSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CO)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C |
Canonical SMILES |
CC(CC(=O)CO)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.